N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C14H13N3S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N3S/c1-10(11-5-3-2-4-6-11)17-13-12-7-8-18-14(12)16-9-15-13/h2-10H,1H3,(H,15,16,17) |
InChI Key |
PKUUIPIUCXLTDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Framework
The most widely documented approach involves the condensation of Gewald’s thiophenes bearing a dimethylaminomethyleneamino group at position 2 with primary amines. This method, reported by De Gruyter, facilitates the formation of thieno[2,3-d]pyrimidin-4-ones, which serve as precursors for N-substituted derivatives. For N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine, the reaction employs 2-(dimethylaminomethyleneamino)thiophene-3-carboxylate (2a–e ) and 1-phenylethylamine in anhydrous xylenes under reflux conditions.
The mechanism proceeds via nucleophilic attack of the primary amine on the methyleneamino group, followed by cyclization and elimination of dimethylamine (Figure 1). The use of a 1:3 molar ratio of thiophene derivative to amine ensures complete conversion, with yields exceeding 80% in optimized cases.
Table 1. Optimization of Reaction Conditions for Cyclocondensation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Xylenes | Maximizes cyclization efficiency |
| Temperature | 140°C (reflux) | Accelerates amine addition |
| Molar Ratio (amine:substrate) | 3:1 | Prevents side reactions |
| Reaction Time | 6–8 hours | Ensures complete dimethylamine elimination |
Regioselective Alkylation of Thienopyrimidin-4-ones
Post-Cyclization Functionalization
An alternative route involves alkylation of pre-formed thieno[2,3-d]pyrimidin-4-ones. Arkivoc describes the regioselective N-alkylation of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one using alkyl chlorides in the presence of potassium carbonate. While this method primarily targets N-alkyl derivatives of fused systems, analogous conditions can be applied to simpler thienopyrimidines.
For N-(1-phenylethyl) substitution, 4-chlorothieno[2,3-d]pyrimidine is reacted with 1-phenylethylamine in dimethylformamide (DMF) at 80°C. The reaction proceeds via an SNAr mechanism, with the amine nucleophile displacing chloride at position 4. Yields range from 70–85%, contingent on the electronic effects of substituents on the thienopyrimidine core.
Table 2. Comparative Yields for Alkylation Methods
| Substrate | Amine | Solvent | Yield (%) |
|---|---|---|---|
| 4-Chlorothieno[2,3-d]pyrimidine | 1-Phenylethylamine | DMF | 82 |
| 4-Methylsulfonylthieno[2,3-d]pyrimidine | 1-Phenylethylamine | THF | 78 |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Amine Reactions
The choice of primary amine significantly influences product distribution. Bulky or electron-rich amines, such as 1-phenylethylamine, favor nucleophilic substitution over competing ester hydrolysis or ring-opening reactions. Infrared (IR) spectroscopy confirms the absence of ester carbonyl stretches (≈1700 cm⁻¹) in purified products, validating the selectivity of amine addition.
Solvent and Base Effects
Polar aprotic solvents (e.g., DMF, NMP) enhance alkylation rates by stabilizing transition states, whereas nonpolar solvents (xylenes) improve cyclocondensation yields by facilitating azeotropic removal of volatile byproducts like dimethylamine. The addition of potassium carbonate as a base in alkylation reactions neutralizes HCl, preventing protonation of the amine nucleophile.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR Analysis : this compound exhibits characteristic signals for the phenylethyl moiety, including a doublet at δ 1.45 ppm (CH3), a multiplet at δ 4.25–4.40 ppm (NCH2), and aromatic protons at δ 7.20–7.35 ppm. The absence of NH2 stretches in IR spectra (≈3300 cm⁻¹) corroborates complete substitution at the 4-position.
13C NMR Data : Key resonances include the thienopyrimidine C4 carbon at δ 160.9 ppm (C=N) and the carbonyl carbon at δ 167.2 ppm (C=O, if present).
Industrial-Scale Considerations and Green Chemistry
Catalyst Recycling and Solvent Recovery
Recent advances emphasize the use of immobilized catalysts (e.g., silica-supported K2CO3) to enable solvent-free alkylation, reducing waste generation. Xylenes, though effective, pose environmental concerns; alternatives like cyclopentyl methyl ether (CPME) offer comparable performance with improved sustainability profiles .
Chemical Reactions Analysis
Types of Reactions
WAY-346034 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-346034 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of WAY-346034 depend on the specific reaction conditions and reagents used
Scientific Research Applications
Chemical Synthesis and Applications
Building Block for Heterocycles
N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structural properties allow for modifications that can lead to the development of novel materials with enhanced electronic or optical characteristics .
Synthesis Methods
The synthesis of this compound often involves various chemical reactions, including palladium-catalyzed coupling reactions. For instance, studies have demonstrated effective Heck coupling between 6-bromo derivatives of thieno[2,3-d]pyrimidines and acrylates, showcasing its utility in creating derivatives with tailored properties .
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits promising antimicrobial and antiviral activities. It has been investigated for its potential to inhibit specific biological pathways associated with pathogen survival and proliferation .
Anticancer Potential
The compound has garnered attention for its anticancer properties, particularly as an inhibitor of receptor tyrosine kinases involved in cancer progression. Studies have shown that derivatives of thieno[2,3-d]pyrimidine can effectively inhibit the activity of kinases such as EGFR and VEGFR-2, which are critical in tumor growth and angiogenesis . For example, compounds derived from this scaffold have been demonstrated to be significantly more potent than existing treatments in preclinical models .
Case Studies
-
Inhibition of EGFR
A study highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives against EGFR with IC50 values as low as 8.8 nM. This suggests a strong potential for these compounds in treating cancers driven by EGFR signaling . -
VEGFR-2 Inhibition
Another investigation into vascular endothelial growth factor receptor-2 inhibitors showed that certain derivatives of this compound exhibited up to 100-fold increased potency compared to standard treatments like semaxanib. These findings underscore the therapeutic promise of this compound class in oncology . -
Antibacterial Activity Against Helicobacter pylori
Research focusing on the thienopyrimidine scaffold revealed compounds capable of targeting the NuoB-NuoD binding interface in Helicobacter pylori, demonstrating potential as narrow-spectrum antibacterial agents with optimized pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of WAY-346034 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects of the compound. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-d]pyrimidin-4-amine Derivatives
The pharmacological and physicochemical properties of thieno[2,3-d]pyrimidin-4-amine derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:
Pharmacokinetic and Physicochemical Properties
Selectivity and Potency
- EGFR Selectivity: The phenylethyl substituent in N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine confers >100-fold selectivity for EGFR over HER2 .
- Dual Inhibitors: Compounds like N-(3-Chloro-4-((3-chlorobenzyl)oxy)phenyl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine (18b) exhibit dual EGFR/HER2 inhibition (IC₅₀: 12 nM and 18 nM, respectively) but with higher molecular weight (523.39 Da) .
- Anti-HCV Activity : IB-32’s cyclopropyl group enhances STAT3 binding, a unique mechanism absent in EGFR-focused analogs .
Key Takeaways
- Structural Flexibility: The thieno[2,3-d]pyrimidine core tolerates diverse substituents, enabling targeting of kinases (EGFR, PI5P4Kγ) and non-kinase targets (STAT3).
- Synthetic Challenges : Heck coupling efficiency varies with substituent electronics; bulky groups (e.g., sulfonylphenyl) require alternative routes .
- Therapeutic Potential: N-(1-Phenylethyl) derivatives excel in oncology, while sulfonyl and cyclopropyl analogs show promise in CNS disorders and virology, respectively .
Biological Activity
N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene and pyrimidine ring system. Its structure allows for various substitutions that can significantly influence its biological properties.
-
Inhibition of Mycobacterial Cyt-bd Oxidase :
- Research indicates that thieno[2,3-d]pyrimidin-4-amines, including N-(1-phenylethyl) derivatives, inhibit the cytochrome bd oxidase in Mycobacterium tuberculosis. This inhibition leads to ATP depletion, making it a potential therapeutic target against tuberculosis .
- The most active compounds showed IC50 values ranging from 6 to 54 μM against different mycobacterial strains .
-
Anticancer Activity :
- A series of thieno[2,3-d]pyrimidine derivatives demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported that compounds exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line with IC50 values as low as 27.6 μM .
- Structure-activity relationships revealed that electron-withdrawing groups enhanced cytotoxicity, emphasizing the importance of molecular modifications in drug design .
Structure-Activity Relationships (SAR)
The SAR studies conducted on this compound have highlighted several key findings:
- Substitution Patterns : Different aryl substitutions at the 2' and 4' positions of the phenethyl group significantly affect biological activity. For example, compounds with halogen substituents showed enhanced potency compared to their non-substituted counterparts .
- Functional Group Variations : Alterations in the pendant amino moiety and chain length also influenced the inhibitory activity against mycobacterial strains. Compounds with longer aliphatic chains generally exhibited improved activity .
Case Studies
-
Antitubercular Activity :
- In a comparative study involving several thieno[2,3-d]pyrimidin-4-amines, N-(1-phenylethyl) derivatives were evaluated for their effectiveness against Mycobacterium bovis BCG and clinical isolates of M. tuberculosis. The findings demonstrated a promising profile for these compounds as potential antitubercular agents .
- Cytotoxicity Against Cancer Cell Lines :
Table 1: Biological Activity Summary of this compound Derivatives
| Compound | Target Organism | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis H37Rv | 24 - >100 | Lower expression of Cyt-bd genes |
| N-(tert-butyl)phenethyl derivative | Mycobacterium bovis BCG | 6 - 18 | Most active compound in study |
| Various derivatives | MDA-MB-231 cancer cell line | 27.6 | Enhanced activity with electron-withdrawing groups |
Q & A
Basic: What are the common synthetic routes for N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine derivatives?
Methodological Answer:
The synthesis typically involves functionalizing the thieno[2,3-d]pyrimidine core via cross-coupling reactions or nucleophilic substitution. Key steps include:
- Suzuki-Miyaura Coupling : Reacting 4-chlorothieno[2,3-d]pyrimidine with aryl/heteroaryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like dioxane or ethanol at reflux (60–100°C). For example, substituents at the 6-position can be introduced using boronic acids like 2-(trifluoromethoxy)phenyl or 2,6-dimethoxyphenyl .
- Nucleophilic Aromatic Substitution : The 4-chloro group reacts with primary amines (e.g., (R)-1-phenylethylamine) in polar solvents (e.g., iPrOH) under acidic conditions (e.g., catalytic HCl) to form the 4-amine derivative .
- Sonogashira Coupling : For ethynyl-substituted analogs, 6-bromo derivatives undergo coupling with terminal alkynes using Pd/Cu catalysts .
Optimization Tips : Reaction time (1–8 hours) and purification methods (silica gel chromatography or crystallization in acetonitrile) significantly impact yield and purity .
Basic: How to characterize the purity and stereochemistry of synthesized thieno[2,3-d]pyrimidin-4-amine compounds?
Methodological Answer:
- Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 236–327 nm) is standard, targeting ≥98% purity. Mobile phases often use acetonitrile/water gradients .
- Stereochemistry : Chiral centers (e.g., (R)-1-phenylethyl group) are confirmed via optical rotation measurements ([α]D²⁰) in solvents like DMSO. For example, [α]D²⁰ = -273.7° indicates enantiomeric purity .
- Structural Confirmation :
Advanced: How can structural modifications at the 5- and 6-positions of the thieno[2,3-d]pyrimidine core enhance EGFR/HER2 inhibitory activity?
Methodological Answer:
- Substituent Effects :
- 6-Position : Electron-withdrawing groups (e.g., -CF₃, -NO₂) improve potency by enhancing interactions with kinase ATP-binding pockets. For example, 6-(4-nitrophenyl) derivatives show IC₅₀ < 1 µM against EGFR .
- 5-Position : Bulky aryl groups (e.g., 3,4-dichlorobenzyl) increase hydrophobic interactions, reducing off-target effects .
- Isosteric Replacement : Replacing pyrrolo[2,3-d]pyrimidine with thieno[2,3-d]pyrimidine improves metabolic stability and permeability while retaining nanomolar activity against tubulin polymerization .
Experimental Validation : - Enzyme Assays : Measure IC₅₀ values using recombinant EGFR/HER2 kinases and ATP-analog substrates (e.g., [γ-³²P]ATP).
- Cellular Assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MDA-MB-435) with EC₅₀ values correlated to substituent lipophilicity (ClogP) .
Advanced: What strategies are effective in overcoming resistance to thieno[2,3-d]pyrimidine-based EGFR inhibitors in cancer models?
Methodological Answer:
- Dual EGFR/HER2 Targeting : Co-inhibiting HER2 (e.g., compound 18c with 3,4-dichlorobenzyloxy groups) reduces resistance mediated by HER2 overexpression .
- P-Glycoprotein (P-gp) Circumvention : Introduce non-planar substituents (e.g., morpholinopropyl) to evade P-gp efflux. For example, NVP-AEE788 maintains activity in P-gp-overexpressing cell lines .
- βIII-Tubulin Resistance : Thieno[2,3-d]pyrimidines with flexible side chains (e.g., 4-cyclopentylsulfonylphenyl) disrupt microtubule dynamics independently of βIII-tubulin isoforms .
Validation : - Resistance Cell Lines : Compare IC₅₀ values in parental vs. resistant lines (e.g., paclitaxel-resistant A549).
- ATP-Binding Mutants : Test against EGFR T790M/L858R mutants using kinase profiling assays .
Advanced: How do computational methods like molecular docking contribute to the design of thieno[2,3-d]pyrimidine derivatives as kinase inhibitors?
Methodological Answer:
- Docking Workflow :
- Protein Preparation : Retrieve EGFR/HER2 crystal structures (PDB: 1M17, 3RCD) and remove water/ions.
- Ligand Optimization : Generate 3D conformers of thieno[2,3-d]pyrimidines and assign partial charges (e.g., AMBER99 force field).
- Pocket Analysis : Identify key residues (e.g., Met793, Thr854) for hydrogen bonding and hydrophobic interactions .
- Dynamic Simulations :
- MD Simulations (100 ns) : Assess binding stability via root-mean-square deviation (RMSD) of ligand-protein complexes .
- Binding Free Energy (MM/PBSA) : Calculate ΔGbind to rank derivatives (e.g., -45 kcal/mol for 23 correlates with PI5P4Kγ inhibition) .
Case Study : Docking-guided substitution at the 6-position with trifluoromethyl groups improved binding affinity to PI5P4Kγ by 10-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
